
(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide, commonly referred to as IBTF, is a novel compound that has seen a surge in use in recent years. It has been used in a variety of scientific research applications, as well as in laboratory experiments. IBTF is an important tool for researchers due to its unique properties and its ability to be used in a variety of ways.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has shown that oligomeric derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) have been synthesized and evaluated for their pharmacological properties. These derivatives exhibit prolonged anti-inflammatory activity and improved initial activity compared to ibuprofen. This highlights the potential of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide in pharmacological applications, particularly in enhancing the efficacy of existing drugs like ibuprofen (Cecchi et al., 1981).
Molecular Structures and Photochemical Behavior
The molecular structures and photochemical behavior of related compounds have been studied, offering insights into their applications in material science and drug development. These studies investigate how molecular conformation and electronic structure impact their behavior, which is crucial for understanding how this compound might interact in various environments (Lewis & Yoon, 1994).
Antioxidant Potential
The antioxidant properties of related compounds, such as 2,6-diisopropylphenol, have been investigated, showing their potential as antioxidants by reacting with free radicals. This suggests the possibility of this compound having similar antioxidant capabilities, which could be significant in medical applications like reducing oxidative stress (Murphy et al., 1992).
Estrogen Receptor Affinity
Studies have explored the structure-activity relationship of estrogen receptor ligands, indicating that similar compounds can interact with estrogen receptors. This research can be applied to this compound to assess its potential as a modulator of estrogen receptor activity, which can be useful in developing new therapeutic agents (Mittal et al., 1985).
Modulation of GABAA Receptors
The modulation of GABAA receptor activation by compounds such as propofol, an alkyphenol, has been investigated. This research implies that this compound could also affect GABAA receptors, which is important in neuroscience and anesthesiology (Orser et al., 1994).
Cardioprotective Effects
Research on similar compounds like exenatide has demonstrated cardioprotective effects after myocardial infarction, suggesting a potential application of this compound in cardiac care and treatment of heart-related conditions (Timmers et al., 2009).
Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-(2,4,5-trifluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c1-12(2)9-14-5-3-13(4-6-14)7-8-19(24)23-18-11-16(21)15(20)10-17(18)22/h3-8,10-12H,9H2,1-2H3,(H,23,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFAMLLJBVUCHH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
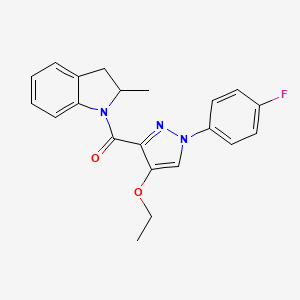

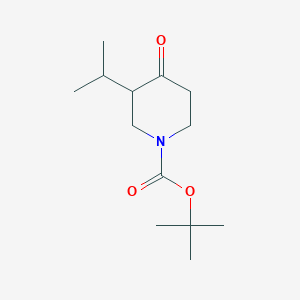
![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)
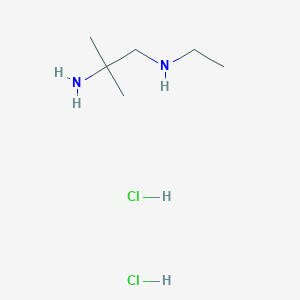
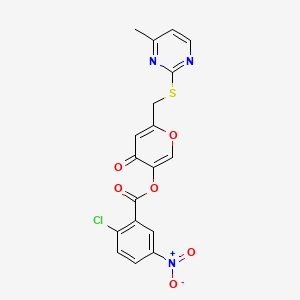
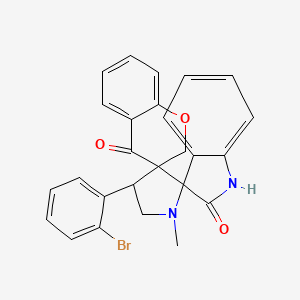
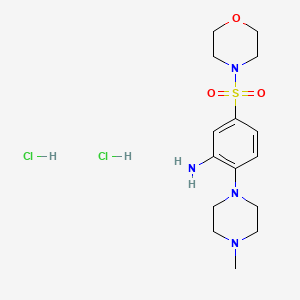
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2842565.png)
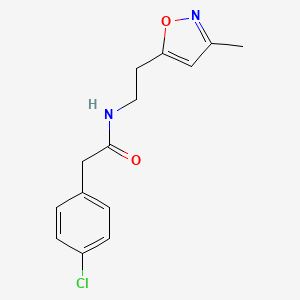
![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)
![2-[1-(3-Methylbutanoyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2842569.png)
![3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2842571.png)
![5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2842572.png)
